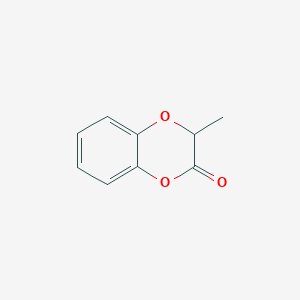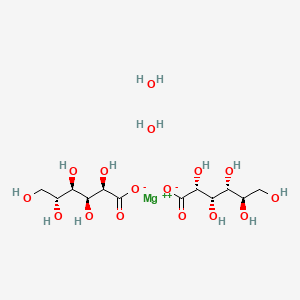
Magnesium gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium gluconate is a chemical compound with the formula MgC₁₂H₂₂O₁₄. It is the magnesium salt of gluconic acid and is commonly used as a mineral supplement to treat or prevent low levels of magnesium in the blood. Magnesium is essential for numerous physiological functions, including muscle and nerve function, blood glucose control, and blood pressure regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium gluconate can be synthesized by reacting gluconic acid with magnesium oxide or magnesium carbonate. The reaction typically involves dissolving gluconic acid in water and then adding magnesium oxide or magnesium carbonate under controlled conditions. The mixture is then heated and stirred to ensure complete reaction, followed by filtration and crystallization to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using glucono-delta-lactone as the initial raw material. The process involves dissolving glucono-delta-lactone in water, adding magnesium oxide, and heating the mixture while stirring. The solution is then filtered, and the filtrate is concentrated under reduced pressure to induce crystallization. The crystals are collected, washed, and dried to yield high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium gluconate primarily undergoes complexation reactions due to the presence of the gluconate ligand. It can form complexes with various metal ions, enhancing its solubility and bioavailability. Additionally, this compound can participate in substitution reactions where the gluconate ligand is replaced by other ligands under specific conditions .
Common Reagents and Conditions:
Complexation Reactions: Typically involve metal ions such as calcium, zinc, or iron in aqueous solutions.
Substitution Reactions: Often require acidic or basic conditions to facilitate the exchange of ligands.
Major Products: The major products of these reactions are metal-gluconate complexes, which have enhanced solubility and bioavailability compared to their parent metal salts .
Aplicaciones Científicas De Investigación
Magnesium gluconate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.
Biology: Studied for its role in cellular metabolism and enzyme function. It is also used in cell culture media to provide essential magnesium ions.
Medicine: Widely used as a dietary supplement to treat or prevent hypomagnesemia.
Industry: Employed as a food additive, acidity regulator, and nutrient supplement in various food products.
Mecanismo De Acción
Magnesium gluconate exerts its effects by providing bioavailable magnesium ions, which are essential cofactors in over 300 enzymatic reactions in the body. These reactions include protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. Magnesium ions also play a crucial role in stabilizing the structure of nucleic acids and proteins .
Comparación Con Compuestos Similares
- Magnesium oxide
- Magnesium citrate
- Magnesium glycinate
- Magnesium chloride
- Magnesium lactate
- Magnesium malate
- Magnesium sulfate
- Magnesium taurate
Magnesium gluconate’s unique combination of high bioavailability and minimal side effects makes it a valuable compound in both medical and industrial applications.
Propiedades
| Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. | |
Número CAS |
59625-89-7 |
Fórmula molecular |
C12H22MgO14 |
Peso molecular |
414.60 g/mol |
Nombre IUPAC |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
Clave InChI |
CTUVIUYTHWPELF-IYEMJOQQSA-L |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |
Números CAS relacionados |
526-95-4 (Parent) |
Solubilidad |
Soluble in cold water |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol](/img/structure/B3273786.png)
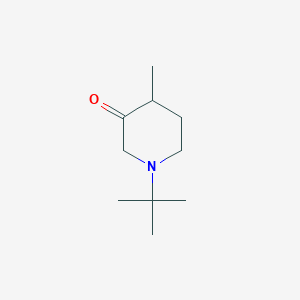

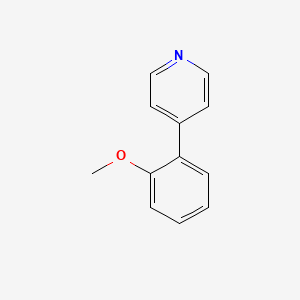
![2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3273804.png)
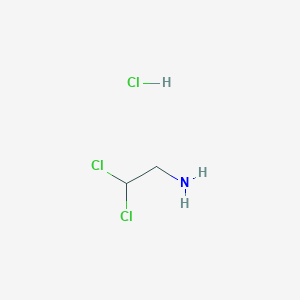

![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)
